4-[(4-Nitrobenzylidene)amino]phenol
Description
Structure
3D Structure
Properties
CAS No. |
3230-42-0 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-7-3-11(4-8-13)14-9-10-1-5-12(6-2-10)15(17)18/h1-9,16H |
InChI Key |
SLHOVHNNONKHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The formation of 4-[(4-Nitrobenzylidene)amino]phenol follows a classic Schiff base synthesis pathway. The primary amine group of 4-aminophenol undergoes nucleophilic attack on the carbonyl carbon of 4-nitrobenzaldehyde, resulting in the elimination of water and the formation of a C=N bond. Acidic catalysts, such as sulfuric acid or acetic acid, protonate the carbonyl oxygen, enhancing the electrophilicity of the aldehyde and accelerating imine formation. The reaction typically proceeds at a 1:1 molar ratio of the aldehyde and amine precursors to minimize side products like unreacted intermediates or over-condensed species.
Standard Synthesis Procedure
A representative protocol involves dissolving 4-nitrobenzaldehyde (1.51 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol) in 50 mL of ethanol. Concentrated sulfuric acid (0.5 mL) is added dropwise as a catalyst, and the mixture is refluxed at 80°C for 4–6 hours. The progress of the reaction is monitored via thin-layer chromatography (TLC). Upon completion, the solution is cooled to room temperature, and the crude product is filtered, washed with cold ethanol, and recrystallized from a methanol-water mixture. Yields typically range between 65% and 75%, depending on purification efficiency.
Table 1: Optimization Parameters for Traditional Condensation
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Catalyst | H₂SO₄ (0.5 mL) | Accelerates imine formation |
| Temperature | 80°C (reflux) | Balances reaction rate and side reactions |
| Reaction Time | 4–6 hours | Ensures complete conversion |
| Molar Ratio (Aldehyde:Amine) | 1:1 | Prevents excess reagent accumulation |
Electrochemical Synthesis Approaches
In Situ Metallization Technique
An innovative method reported by Blanco Jerez et al. involves the electrochemical metallization of this compound with Sn(IV) ions. The process occurs in a non-aqueous medium using a sacrificial tin anode. A potential of −1.69 V (vs. Fc/Fc⁺) is applied to generate Sn(IV) ions, which coordinate with the imine nitrogen of the Schiff base. The reaction yields a Sn-ENBA complex with a distinctive violet coloration and a beige precipitate. Despite its novelty, this method faces challenges, including low electrolytic efficiency (47%) and chemical yield (42%), attributed to suboptimal cell configuration and competing side reactions.
Process Efficiency and Challenges
The electrochemical route offers a pathway to functionalize the Schiff base for applications in coordination chemistry. However, the need for specialized equipment and the complexity of controlling electrochemical parameters limit its scalability. Future work aims to refine cell designs and explore alternative electrolytes to improve yield and reproducibility.
Catalytic Hydrogenation in Precursor Synthesis
Production of 4-Aminophenol
The synthesis of 4-aminophenol (4-AP), a key precursor for this compound, often involves the partial hydrogenation of nitrobenzene. Tanielyan et al. demonstrated that Pt/C catalysts in aqueous sulfuric acid selectively reduce nitrobenzene to phenylhydroxylamine, which rearranges to 4-AP under acidic conditions. The addition of surfactants, such as cetyltrimethylammonium bromide, enhances NB dispersion in the reaction medium, achieving a PAP/AN (para-aminophenol/aniline) selectivity ratio of 5.4.
Role of Catalysts and Surfactants
Optimized hydrogenation conditions include a hydrogen pressure of 40–60 psi, a temperature of 50–70°C, and a stirring rate of 1,000–1,200 rpm. These parameters favor the rapid consumption of nitrobenzene while minimizing over-hydrogenation to aniline. The surfactant concentration (0.01%–0.5% w/w) critically influences reaction homogeneity and product yield.
Characterization and Quality Control
Spectroscopic Analysis
Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of the C=N stretch at ~1,610 cm⁻¹, characteristic of the Schiff base linkage. UV-Vis spectroscopy reveals a strong π→π* transition band at 373 nm, which disappears upon metallization due to coordination-induced electronic changes. Nuclear magnetic resonance (NMR) further validates the structure, with aromatic proton resonances appearing between δ 6.8–8.2 ppm and the imine proton as a singlet near δ 8.5 ppm.
Purity Assessment Techniques
High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase (70:30 v/v) resolves the Schiff base from unreacted precursors. Purity levels exceeding 98% are achievable through successive recrystallizations.
Industrial and Research Applications
While this compound itself has limited industrial use, its Sn(IV) complexes exhibit promising antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, its structural motif serves as a ligand in coordination chemistry, facilitating the development of metal-organic frameworks (MOFs) with catalytic properties .
Chemical Reactions Analysis
Hydrogen Bonding and Crystal Packing
In the crystalline state, molecules form layers parallel to the (024) plane via C–H⋯O and O–H⋯O interactions. Interlayer stabilization occurs through C–H⋯π and π–π stacking (centroid distances: 3.73–3.85 Å) . These interactions influence solid-state reactivity and stability.
Potential Reduction of the Nitro Group
While direct reduction of the nitro group in 4-[(4-nitrobenzylidene)amino]phenol is not explicitly documented, analogous systems suggest possible pathways:
-
Catalytic Hydrogenation : Pd/C under H₂ gas reduces nitro groups to amines (e.g., 4-nitrophenol → 4-aminophenol) .
Hypothetical Reaction :
Hydrolysis of the Imine Bond
The C=N bond is susceptible to hydrolysis under acidic or aqueous conditions, regenerating 4-nitrobenzaldehyde and 4-aminophenol. This reversibility is typical of Schiff bases but not directly tested for this compound .
Acetylation of the Phenolic –OH Group
The phenolic hydroxyl group can undergo acetylation with acetic anhydride. For example, 4-aminophenol is acetylated to paracetamol in mechanochemical reactions .
Hypothetical Reaction :
Side Reactions in Mechanochemical Systems
In ball-mill reactors, competing reactions may occur:
-
Trimer Formation : 4-aminophenol intermediates self-condense via oxidation to quinones .
-
Mixed Anhydride Formation : Acetic anhydride reacts with formic acid (if present), reducing selectivity .
Photochemical Stability
Related Schiff bases exhibit photochemical degradation under UV irradiation. For example, 4NMN (a similar compound) shows quantum yields dependent on solvent polarity .
Biological Activity and Metal Chelation
Though not directly studied for this compound, Schiff bases often act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺) via the imine nitrogen and phenolic oxygen .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-[(4-Nitrobenzylidene)amino]phenol typically involves the condensation reaction between 4-nitrobenzaldehyde and 4-aminophenol. The reaction can be represented as follows:
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. For instance, a recent study utilized X-ray diffraction to elucidate the crystal structure of this compound, revealing distinct molecular arrangements that contribute to its biological activity .
Biological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of this compound showed moderate to strong antibacterial activities, with inhibition zones measured through agar diffusion methods .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
2. Antidiabetic Properties
The compound has also been studied for its potential antidiabetic effects. In vitro assays showed that it could inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The inhibition rates were found to be concentration-dependent, indicating its potential as a therapeutic agent for diabetes management .
Electrochemical Applications
Recent investigations into the electrochemical properties of this compound have revealed its potential as an electrochemical sensor. The compound can be modified to enhance electron transfer rates, making it suitable for detecting various analytes in environmental samples .
Table 2: Electrochemical Performance of Modified Sensors
| Sensor Modification | Detection Limit (µM) | Sensitivity (µA/µM) |
|---|---|---|
| Unmodified | 50 | 0.5 |
| Graphene Oxide Composite | 10 | 1.5 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of derivatives based on this compound were synthesized and tested against common pathogens. Results indicated that modifications to the nitro group significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Antidiabetic Mechanism
Another study focused on elucidating the mechanism by which this compound inhibits α-glucosidase. Molecular docking studies provided insights into binding interactions between the compound and enzyme active sites, paving the way for the development of more effective antidiabetic agents .
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the phenol group can form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives Containing 4-Nitrobenzylidene Moieties
Compounds 8c , 8d , 8e , and 13a (Table 1) share the 4-nitrobenzylidene group but differ in substituents (e.g., trifluoromethyl, chlorophenyl), altering their physicochemical and biological properties:
Key Observations :
Schiff Bases with Modified Aromatic Systems
4NMN (4-((E)-4-nitrobenzylidene)amino)phenyl)imino)methyl)naphthalen-2-ol)
- Structure : Incorporates a naphthalene ring, increasing π-conjugation.
- Properties: Exhibits solvatochromism (color changes with solvent polarity) . Higher antifungal activity (MIC: 6.69 µM against yeast) compared to 4-[(4-nitrobenzylidene)amino]phenol .
- Mechanism : Extended conjugation enhances charge transfer for optical and biological activity .
p-Chlorobenzylidene-(4-nitrophenyl)-amine
- Structure : Chlorine substituent instead of hydroxyl group.
- Properties: Lower molecular weight (260.68 vs. 257.23 for this compound) . Reduced hydrogen-bonding capacity due to absence of phenolic -OH .
Anticancer Thiosemicarbazone (R1=NO₂, R2=OH)
- Structure : Combines β-pinene and thiazole moieties with 4-nitrobenzylidene.
- Activity : IC₅₀ values of 3.48–8.84 µM against cancer cell lines (e.g., Hela, SMMC-7721) .
- Comparison: The hydroxyl group in this compound analogs enhances anticancer efficacy by promoting ROS generation .
Fluoride Ion Receptor (S3R1)
Biological Activity
4-[(4-Nitrobenzylidene)amino]phenol, also known as 4-Nitrobenzylideneaminophenol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a nitro group attached to a benzylidene moiety, contributes to its potential as an anticancer and antimicrobial agent.
- Molecular Formula : C13H10N2O3
- Molecular Weight : 246.23 g/mol
- CAS Number : 3230-42-0
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
The compound exhibits a mechanism of action that involves the induction of apoptosis in cancer cells, primarily through the modulation of cellular signaling pathways and interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antidiabetic Activity
The compound has also been investigated for its antidiabetic potential, specifically its ability to inhibit key enzymes involved in carbohydrate metabolism.
Case Studies
-
Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various derivatives of nitrobenzylidene compounds, this compound was found to be one of the most potent inhibitors against multiple cancer cell lines, outperforming several standard chemotherapeutic agents in terms of IC50 values. -
DNA Interaction Studies
Research involving DNA interaction demonstrated that this compound could intercalate with DNA, leading to significant changes in DNA conformation. This property is essential for its potential use as an anticancer agent, as it may inhibit DNA replication in cancer cells, thereby inducing cell death.
Q & A
Q. What is the standard synthetic route for 4-[(4-nitrobenzylidene)amino]phenol, and how can purity be optimized?
Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between equimolar amounts of p-nitrobenzaldehyde (3.0 mmol) and 4-aminophenol (3.0 mmol) in ethanol under reflux for 4 hours . Post-reaction, the product is filtered and recrystallized from ethanol, yielding colorless crystals (85% yield). Purity optimization involves:
- Recrystallization: Use ethanol or methanol for high-purity crystals.
- Spectroscopic Validation: Confirm via IR (C=N stretch at ~1627 cm⁻¹) and ¹H/¹³C NMR (e.g., δ 8.80 ppm for CH=N and 157.9 ppm for C=N) .
- TLC Monitoring: Track reaction progress using silica gel plates with ethyl acetate/hexane (1:3).
Q. How is the crystal structure of this compound resolved, and what software is recommended?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection: Use a Stoe IPDS 2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
- Structure Solution: Employ direct methods in SHELXS or SHELXD for initial phase determination .
- Refinement: SHELXL97 (or newer versions) for full-matrix least-squares refinement. Constrain H-atoms using riding models and refine anisotropic displacement parameters for non-H atoms .
- Validation: Check for R1 < 0.05 (e.g., R1 = 0.070 in ) and analyze hydrogen-bonding networks (e.g., O—H⋯O and C—H⋯O interactions).
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., C=N at ~1627 cm⁻¹ and phenolic O—H at ~3448 cm⁻¹) .
- NMR: Use ¹H and ¹³C NMR to confirm aromatic protons (δ 6.83–8.33 ppm) and imine carbon (δ 157.9 ppm) .
- UV-Vis: Analyze π→π* transitions in DMSO (e.g., λmax ~300–400 nm) to assess electronic properties .
Advanced Research Questions
Q. How do solvent effects influence the nonlinear optical (NLO) properties of this compound?
Methodological Answer: Computational studies (e.g., DFT at B3LYP/6-311++G(d,p)) show solvent polarity modulates NLO responses via solvatochromic shifts . Key steps:
- Solvent Screening: Test solvents with varying dielectric constants (e.g., cyclohexane, DMSO).
- Hyperpolarizability Calculation: Use Gaussian or ORCA to compute β (first hyperpolarizability) and μ (dipole moment).
- Experimental Validation: Measure second-harmonic generation (SHG) efficiency using a Kurtz-Perry setup.
Q. What intermolecular interactions stabilize the crystal packing, and how do they affect material properties?
Methodological Answer: SCXRD reveals:
- Hydrogen Bonds: O—H⋯O (2.68–2.85 Å) and C—H⋯O (3.01–3.33 Å) form layered structures parallel to (024) .
- π-π Stacking: Centroid distances of 3.73–3.85 Å between nitrobenzene and phenol rings enhance thermal stability .
- Impact on Properties: Strong H-bonding increases melting point (449–451 K) , while π-stacking improves charge transport for optoelectronic applications.
Q. How can computational methods predict the compound’s electronic properties for optoelectronic devices?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps (e.g., ~3.5 eV via DFT) to estimate conductivity .
- TD-DFT: Simulate UV-Vis spectra (e.g., λmax at 350 nm) and compare with experimental data.
- Charge Transfer Analysis: Use Natural Bond Orbital (NBO) analysis to quantify donor-acceptor interactions between nitro and phenol groups.
Q. What strategies resolve contradictions in biological activity data (e.g., antibacterial vs. antifungal)?
Methodological Answer: Discrepancies arise from assay conditions (e.g., bacterial/fungal strains, concentration). Standardize protocols:
- MIC Assays: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, and fungi (C. albicans) using broth microdilution (CLSI guidelines).
- Cytotoxicity Controls: Include mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Redox Cycling Studies: Quantify reactive oxygen species (ROS) generation via nitro group reduction .
Q. How does molecular disorder in the crystal lattice impact structural analysis?
Methodological Answer: Disordered regions (e.g., molecule IV in with 66.9:33.1 occupancy) require:
- Multi-Component Refinement: Split disordered atoms into partial sites using PART instructions in SHELXL.
- Constraints: Apply SIMU/DELU to suppress unrealistic thermal motion.
- Validation: Check residual electron density (<0.5 eÅ⁻³) and R factors post-refinement.
Q. What are the limitations of using this compound in catalytic applications (e.g., Schiff base metal complexes)?
Methodological Answer:
- Hydrolytic Stability: Test in aqueous/organic solvent mixtures (e.g., EtOH/H2O) via ¹H NMR to detect imine bond cleavage.
- Metal Coordination: Screen transition metals (e.g., Pd²⁺, Cu²⁺) for complex formation using UV-Vis titration .
- Catalytic Activity: Assess turnover frequency (TOF) in model reactions (e.g., hydroformylation) under microwave vs. conventional heating .
Q. How can experimental and computational data be reconciled for structure-property relationships?
Methodological Answer:
- Overlay Analysis: Compare computed (DFT-optimized) and experimental (SCXRD) bond lengths/angles (e.g., C=N: 1.28 Å calc. vs. 1.29 Å exp.) .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., using CrystalExplorer) to validate packing motifs.
- Multivariate Statistics: Apply PCA or PLS regression to correlate spectral data (IR/Raman) with electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
